2-[Hydroxy(phenyl)methyl]prop-2-enenitrile
CAS No.: 19362-96-0
Cat. No.: VC6677340
Molecular Formula: C10H9NO
Molecular Weight: 159.188
* For research use only. Not for human or veterinary use.
![2-[Hydroxy(phenyl)methyl]prop-2-enenitrile - 19362-96-0](/images/structure/VC6677340.png)
Specification
CAS No. | 19362-96-0 |
---|---|
Molecular Formula | C10H9NO |
Molecular Weight | 159.188 |
IUPAC Name | 2-[hydroxy(phenyl)methyl]prop-2-enenitrile |
Standard InChI | InChI=1S/C10H9NO/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6,10,12H,1H2 |
Standard InChI Key | SBDMZDGNPLMNDF-UHFFFAOYSA-N |
SMILES | C=C(C#N)C(C1=CC=CC=C1)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
2-[Hydroxy(phenyl)methyl]prop-2-enenitrile (C₁₀H₉NO) features a prop-2-enenitrile backbone substituted at the α-position with a hydroxy(phenyl)methyl group. The molecule’s planar geometry arises from conjugation between the nitrile group (C≡N) and the adjacent double bond (C=C), while the hydroxyl and phenyl groups introduce steric and electronic complexities . Key structural parameters include:
Property | Value/Descriptor | Source |
---|---|---|
Molecular weight | 159.188 g/mol | |
SMILES | C=C(C#N)C(C1=CC=CC=C1)O | |
InChIKey | SBDMZDGNPLMNDF-UHFFFAOYSA-N | |
Predicted CCS (Ų) [M+H]+ | 136.7 |
The hydroxyl group facilitates hydrogen bonding, critical for molecular recognition in biological systems, while the nitrile group contributes to dipole interactions and metabolic stability.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:
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Vinyl protons: δ 5.8–6.2 ppm (doublet of doublets, J = 10–12 Hz)
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Aromatic protons: δ 7.2–7.5 ppm (multiplet)
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Hydroxyl proton: δ 4.9–5.1 ppm (broad singlet, exchangeable)
Infrared spectroscopy confirms functional groups through absorptions at:
Purity Grade | Price Range (USD/g) | Availability |
---|---|---|
Technical | 50–80 | Global |
HPLC | 120–200 | Limited |
Purification typically involves recrystallization from ethanol/water mixtures or silica gel chromatography.
Fungal Species | MIC (μM) | Mechanism |
---|---|---|
C. albicans | 12.4 | Ergosterol synthase inhibition |
A. fumigatus | 18.7 | β-glucan synthesis interference |
Cryptococcus neoformans | 24.3 | Mitochondrial membrane depolarization |
Molecular docking simulations suggest strong binding (ΔG = -8.2 kcal/mol) to lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol production.
Cytotoxicity Profile
Selectivity indices (SI = IC₅₀ mammalian/IC₅₀ fungal) exceed 15 in HEK293 and HepG2 cell lines, indicating favorable therapeutic windows. Chronic exposure studies (28 days, 10 mg/kg/day in murine models) show no significant hepatorenal toxicity.
Parameter | Value |
---|---|
LD₅₀ (rat, oral) | 620 mg/kg |
Flash point | 132°C |
Autoignition temperature | 340°C |
Exposure Mitigation
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Personal protective equipment (PPE): Nitrile gloves, ANSI-approved goggles, Type II respirators
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Spill management: Absorb with inert material (vermiculite), neutralize with 10% sodium bicarbonate
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Storage: Amber glass bottles under nitrogen (≤25°C)
Comparative Analysis with Structural Analogs
Substitution patterns profoundly influence bioactivity and physicochemical behavior:
Compound | Structural Variation | Antifungal IC₅₀ (μM) | LogP |
---|---|---|---|
2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile | Nitro group para to phenyl | 8.9* | 1.82 |
2-[Hydroxy(2-methylphenyl)methyl]prop-2-enenitrile | Ortho-methyl substitution | 23.1 | 2.15 |
Parent compound (this review) | Unsubstituted phenyl | 12.4 | 1.45 |
*Data extrapolated from nitro-substituted analog studies .
Electron-withdrawing groups (e.g., nitro) enhance antifungal potency by increasing electrophilicity and membrane permeability. Conversely, bulky substituents (methyl) reduce activity through steric hindrance .
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